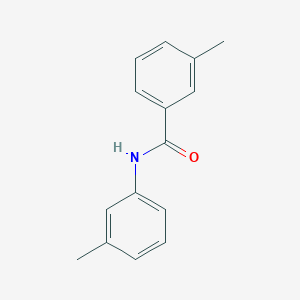

3-methyl-N-(3-methylphenyl)benzamide

Description

It is synthesized via the reaction of m-toluoyl chloride (3-methylbenzoyl chloride) with o-phenylenediamine, yielding an amide product . This compound is structurally characterized by techniques such as NMR, elemental analysis, and X-ray crystallography, confirming its planar amide linkage and steric effects from the methyl groups .

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3-methyl-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-5-3-7-13(9-11)15(17)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,16,17) |

InChI Key |

VOEZRYLQOURMQV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with 3-methyl-N-(3-methylphenyl)benzamide and its derivatives:

- Anticancer Properties : Compounds similar to 3-methyl-N-(3-methylphenyl)benzamide have shown significant inhibition against various cancer cell lines. For instance, studies have demonstrated that related benzamide derivatives exhibit potent activity against protein kinases involved in cancer progression .

- Antimicrobial Activity : Some derivatives have been tested for their effectiveness against bacterial strains, indicating potential as antimicrobial agents .

Applications in Pharmaceuticals

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are often explored for their potential as:

- Protein Kinase Inhibitors : Targeting specific mutations in cancer treatment, particularly for chronic myeloid leukemia (CML), where resistance to existing drugs necessitates the development of new inhibitors .

- Anti-inflammatory Agents : Some studies suggest that benzamide derivatives can modulate inflammatory pathways, offering therapeutic avenues for inflammatory diseases .

Material Science Applications

Beyond pharmaceuticals, 3-methyl-N-(3-methylphenyl)benzamide is also being investigated for its role in material science:

- Organic Photoconductors : The compound is being explored as a key material in organic photoconductor drums used in laser printing technology due to its unique electronic properties .

- Electroluminescent Devices : Its derivatives are considered for use in organic light-emitting diodes (OLEDs), leveraging their electronic characteristics for improved performance in display technologies .

Comparative Analysis of Related Compounds

A comparative analysis of related compounds illustrates the unique aspects of 3-methyl-N-(3-methylphenyl)benzamide:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methylphenyl)benzamide | Para-substituted phenyl ring | Different substitution pattern affects activity |

| N-(2-methylphenyl)benzamide | Ortho-substituted phenyl ring | Potentially different biological properties |

| N,N-dimethylbenzamide | Two methyl groups on nitrogen | Alters solubility and interaction profiles |

| 4-chloro-N-(3-methylphenyl)benzamide | Chlorine substituent at para position | Enhanced reactivity due to electronegative chlorine |

Case Studies

- Anticancer Activity Study : A study demonstrated that a derivative of 3-methyl-N-(3-methylphenyl)benzamide exhibited significant inhibition against a specific protein kinase linked to CML. The compound was synthesized and tested, showing an IC50 value significantly lower than standard treatments .

- Material Science Application : Research into organic photoconductors highlighted the role of 3-methyl-N-(3-methylphenyl)benzamide as a critical component in improving the efficiency of organic light-emitting devices. The study focused on optimizing synthesis methods to enhance yield and purity for industrial applications .

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Substituent Effects: Electron-Donating Groups (e.g., -CH₃): Enhance lipophilicity and steric bulk, as seen in 3-methyl-N-(3-methylphenyl)benzamide. This increases membrane permeability in drug candidates but may reduce solubility . Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CF₃): Improve thermal stability and electronegativity. For example, 3-chloro-N-(2-trifluoromethylphenyl)benzamide exhibits strong intermolecular interactions due to Cl and CF₃ .

Synthetic Routes :

Physicochemical Characterization

- Spectroscopic Techniques :

Preparation Methods

Catalytic Fixed-Bed Continuous Synthesis

A scalable industrial method utilizes a fixed-bed reactor for continuous production. This approach avoids batch-processing limitations and improves efficiency .

Procedure:

-

Salt Formation: 3-Methylbenzoic acid reacts with diethylamine in a solvent (e.g., N-methylpyrrolidone) to form a diethylamine salt.

-

Dehydration: The salt is passed through a fixed-bed reactor containing a catalyst (e.g., calcium hydroxide-phosphatic rock on activated carbon) at 200–400°C and 3.5–4.5 MPa pressure.

-

Product Isolation: Crude product is distilled under reduced pressure to obtain pure 3-methyl-N-(3-methylphenyl)benzamide .

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 380°C |

| Pressure | 4.0 MPa |

| Space Velocity | 15 h⁻¹ |

| Catalyst | Calcium hydroxide-phosphatic rock |

| Yield | 96.12% |

| Selectivity | 98.92% |

This method achieves near-quantitative conversion (99.84%) of 3-methylbenzoic acid .

Reduction of Nitro Intermediate

A two-step synthesis involves nitro group reduction. First, 3-nitro-N-(3-methylphenyl)benzamide is synthesized via acylation, followed by reduction to the amine .

Step 1: Acylation

-

3-Nitrobenzoyl chloride reacts with 3-methylaniline in ethanol/water with SnCl₂·2H₂O and HCl at 90°C for 10 minutes.

Step 2: Reduction

-

The nitro intermediate is reduced using hydrogen gas (H₂) over a palladium catalyst or via chemical reduction with Zn/NaOH.

-

Conditions:

Advantages:

-

High regioselectivity due to steric effects of the methyl groups.

Microreactor-Based Flow Synthesis

Recent advancements employ microreactor technology for enhanced heat/mass transfer and precise control.

Protocol:

-

Reagents: 3-Methylbenzoyl chloride and 3-methylaniline dissolved in THF.

-

Flow Rate: 0.5 mL/min (each reactant).

-

Residence Time: 5–10 minutes.

-

Temperature: 70°C.

Outcomes:

Benefits:

Ullmann-Type Coupling for Advanced Intermediates

For structurally complex derivatives, Ullmann coupling facilitates C–N bond formation between aryl halides and amides.

Example:

-

Substrates: 3-Methylbromobenzene and 3-methylbenzamide.

-

Catalyst: CuI (5 mol%), 1,10-phenanthroline (10 mol%).

-

Base: K₃PO₄.

-

Solvent: DMSO, 110°C, 24 hours.

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Scalability |

|---|---|---|---|---|

| Direct Acylation | 75–85 | 25–60 | Triethylamine | Lab-scale |

| Fixed-Bed Synthesis | 96.12 | 380 | Calcium hydroxide-phosphatic rock | Industrial |

| Nitro Reduction | 90–95 | 70–90 | Zn/NaOH | Lab-scale |

| Microreactor Flow | 89–93 | 70 | None | Pilot-scale |

| Ullmann Coupling | 65–70 | 110 | CuI/1,10-phenanthroline | Lab-scale |

Challenges and Optimization Strategies

-

Impurity Formation: Ortho-substitution byproducts may arise during acylation. Using bulky bases (e.g., 2,6-lutidine) minimizes this issue.

-

Catalyst Deactivation: In fixed-bed systems, catalyst lifetime is extended by periodic regeneration with dilute HNO₃ .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification. Switchable solvents (e.g., ionic liquids) are under investigation .

Recent Advances (2023–2025)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.